1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with pyrrolo[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The industrial methods also focus on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituent introduced .
Scientific Research Applications
1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-(3-methoxypropyl)-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
1-(3-methoxypropyl)-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features and the presence of the methoxypropyl and phenylethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16(17-9-4-3-5-10-17)24-22(28)19-15-18-21(26(19)13-8-14-30-2)25-20-11-6-7-12-27(20)23(18)29/h3-7,9-12,15-16H,8,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSVKKGXOLTXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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